![molecular formula C17H17ClN4O4 B5544052 1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5544052.png)

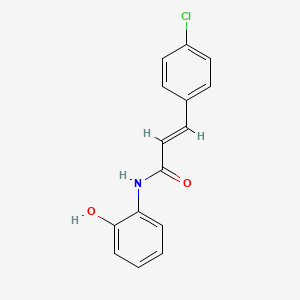

1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

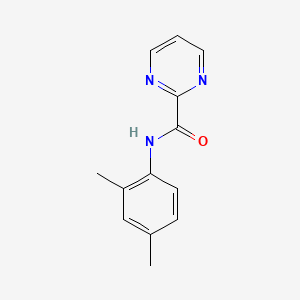

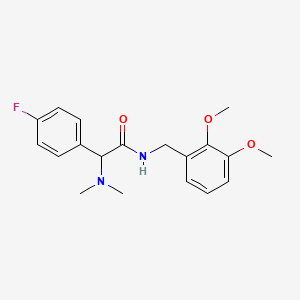

The synthesis of compounds related to "1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione" involves multiple steps, including reactions that yield piperazinyl derivatives and pyrimidinedione frameworks. These processes often involve nucleophilic substitution reactions and are characterized by their efficiency in generating target molecules with potential biological activities (Mallesha et al., 2012).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and density functional theory (DFT), plays a crucial role in understanding the arrangement and interactions within the molecule. Studies have detailed the crystal structure and electronic properties, providing insights into the molecule's stability and reactivity (Şahin et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving "1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione" are significant for modifying its structure and enhancing its properties. Reactions such as nucleophilic substitution and ring closure have been explored, yielding derivatives with varied biological activities (Mallesha et al., 2012).

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Applications

Ring Cleavage Reactions : Kinoshita et al. (1989) examined the ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines, which may share structural similarities with the compound , leading to various reaction products including pyrimidines and urethanes. This study highlights the compound's potential in synthetic organic chemistry and the development of new chemical entities (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

Antifungal Properties : Fellah et al. (1996) synthesized derivatives related to pyrimidines that exhibited selective growth inhibition against Cryptococcus neoformans, a pathogenic yeast, indicating potential antifungal applications for similar compounds (Fellah, Mandin, Dubois, Ombetta-Goka, Guenzet, Chaumont, & Frangin, 1996).

Cerebroprotective Effects : A study by Smith et al. (1997) on a structurally similar compound (BW619C89) found it to have long-lasting cerebroprotective effects after oral administration in a rodent model of stroke. This suggests potential neurological applications for the compound (Smith, Hodges, Sowinski, Man, Leach, Sinden, Gray, & Meldrum, 1997).

Antimicrobial Activity : New pyrimidine derivatives synthesized by El-Agrody et al. (2001) were tested for their antimicrobial activity, illustrating the potential use of such compounds in combating microbial infections (El-Agrody, El-Latif, El‐Hady, Fakery, & Bedair, 2001).

Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) explored derivatives of visnaginone and khellinone for their anti-inflammatory and analgesic properties, indicating the therapeutic potential of structurally related compounds in pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Propriétés

IUPAC Name |

1-[2-[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]-2-oxoethyl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O4/c1-11-8-21(17(26)19-16(11)25)9-14(23)20-5-6-22(15(24)10-20)13-4-2-3-12(18)7-13/h2-4,7-8H,5-6,9-10H2,1H3,(H,19,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUKBWPCMMKVDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CC(=O)N2CCN(C(=O)C2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5543996.png)

![N-[(3S*,4R*)-4-propyl-1-(9H-purin-6-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5544014.png)

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5544037.png)

![2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide](/img/structure/B5544060.png)

![N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5544066.png)